4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid
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Overview
Description
4-[[(2’R,3S,3’R,5’S)-6-chloro-3’-(3-chlorophenyl)-5’-(2,2-dimethylpropyl)-1’-ethylspiro[1,2-dihydroindole-3,4’-pyrrolidine]-2’-carbonyl]amino]-3-methoxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2’R,3S,3’R,5’S)-6-chloro-3’-(3-chlorophenyl)-5’-(2,2-dimethylpropyl)-1’-ethylspiro[1,2-dihydroindole-3,4’-pyrrolidine]-2’-carbonyl]amino]-3-methoxybenzoic acid typically involves multiple steps, including the formation of the spiroindole core, chlorination, and subsequent functionalization. Common reagents used in these steps include chlorinating agents, protecting groups, and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, altering their activity, and modulating biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-[[(2’R,3S,3’R,5’S)-6-chloro-3’-(3-chlorophenyl)-5’-(2,2-dimethylpropyl)-1’-ethylspiro[1,2-dihydroindole-3,4’-pyrrolidine]-2’-carbonyl]amino]-3-methoxybenzoic acid: Similar compounds may include other spiroindole derivatives with different substituents.
Comparison: This compound’s unique spiro structure and specific substituents may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C33H37Cl2N3O4 |
---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C33H37Cl2N3O4/c1-6-38-27(17-32(2,3)4)33(18-36-25-16-22(35)11-12-23(25)33)28(19-8-7-9-21(34)14-19)29(38)30(39)37-24-13-10-20(31(40)41)15-26(24)42-5/h7-16,27-29,36H,6,17-18H2,1-5H3,(H,37,39)(H,40,41)/t27-,28-,29+,33-/m0/s1 |
InChI Key |
AJQDQXYTMUFRRF-MKYOLNSUSA-N |
Isomeric SMILES |
CCN1[C@H]([C@@]2(CNC3=C2C=CC(=C3)Cl)[C@H]([C@@H]1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C |
Canonical SMILES |
CCN1C(C2(CNC3=C2C=CC(=C3)Cl)C(C1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C |
Origin of Product |
United States |
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